Lipophilicity Reduction vs. 2-(3,5-Dibromophenyl)-1,3-dioxolane: XlogP Comparison
The target compound exhibits an XlogP of 2.7, which is 0.42 log units lower than the 3.12 LogP reported for the non-methoxylated analog 2-(3,5-dibromophenyl)-1,3-dioxolane (CAS 773094-77-2) . This reduction reflects the contribution of the para-methoxy substituent, which increases hydrogen-bond acceptor count from 2 to 3 and raises topological PSA from an estimated ~18 Ų to a measured 27.7 Ų .
| Evidence Dimension | Computed octanol-water partition coefficient (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 2.7 (3 H-bond acceptors, PSA = 27.7 Ų) |
| Comparator Or Baseline | 2-(3,5-Dibromophenyl)-1,3-dioxolane (CAS 773094-77-2): LogP = 3.12 (2 H-bond acceptors) |
| Quantified Difference | ΔLogP = −0.42 (target is less lipophilic by approximately a factor of 2.6 in octanol-water partitioning) |
| Conditions | Computed values from database entries; target compound XlogP from Chem960 ; comparator LogP from Chemsrc |
Why This Matters
A 0.42 log unit decrease in lipophilicity directly impacts aqueous solubility, with the target compound predicted to possess roughly 2.6-fold greater water solubility than its non-methoxylated comparator, improving handling in aqueous assay media and reducing non-specific binding.
